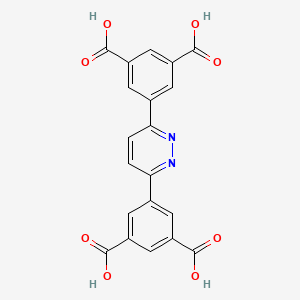

5,5'-(Pyridazine-3,6-diyl)diisophthalic acid

Description

Contextualization within Nitrogen-Heterocyclic Aromatic Dicarboxylic Acid Ligand Chemistry

Nitrogen-heterocyclic aromatic dicarboxylic acids represent a vital class of organic linkers in the construction of coordination polymers and MOFs. These ligands are prized for their ability to form robust frameworks due to the strong coordination bonds between their carboxylate groups and metal centers. The incorporation of a nitrogen-containing heterocyclic core, such as pyridine (B92270), pyrazine, or pyridazine (B1198779), introduces additional coordination sites and functionalities. acs.orgacs.org This dual-functionality allows for the creation of materials with diverse and tunable structures. globethesis.com

The presence of nitrogen atoms within the aromatic system can influence the electronic properties of the ligand, enhance the stability of the resulting framework, and provide specific interaction sites for guest molecules. This has led to the development of porous MOFs with significant potential in gas capture and separation. The strategic selection of the heterocyclic core and the placement of the carboxylate groups are key aspects of "rational design," enabling chemists to tailor the properties of the final material.

Unique Structural Attributes of the Pyridazine Core for Directing Coordination Architectures

The pyridazine core of 5,5'-(Pyridazine-3,6-diyl)diisophthalic acid possesses distinct characteristics that set it apart from other nitrogen heterocycles used in MOF chemistry. The pyridazine ring is a six-membered aromatic ring containing two adjacent nitrogen atoms. This specific arrangement has several implications for its role in directing the assembly of coordination architectures.

Table 1: Comparison of Common Nitrogen Heterocycles in MOF Ligands

| Heterocycle | Nitrogen Atom Position(s) | Key Structural Features |

|---|---|---|

| Pyridine | 1 | Single coordination site, allows for pendant functionality. |

| Pyrazine | 1, 4 | Linear bridging capability, often leads to 1D chains or 2D sheets. acs.orgnih.gov |

| Imidazole | 1, 3 (in a 5-membered ring) | Can act as a versatile linker, forming stable azolate frameworks. |

| Pyridazine | 1, 2 | Adjacent nitrogen atoms, potential for chelation, high dipole moment. |

Significance in the Rational Design and Synthesis of Functional Framework Materials

The rational design of functional materials relies on the principle of reticular chemistry, where molecular building blocks are deliberately chosen to assemble into a predetermined network structure. This compound is a prime example of a ligand designed for this purpose. Its tetracarboxylate functionality provides multiple points of connection to metal centers, promoting the formation of highly connected and robust three-dimensional frameworks. acs.org

The specific geometry of the ligand, with its bent diisophthalate arms connected to the central pyridazine core, predetermines the angles and distances between metal nodes in the resulting MOF. This control over the framework's topology is essential for creating pores of specific sizes and shapes, which is critical for applications like selective gas separation.

A notable example of a material constructed from this ligand is ZJNU-51, a copper-based MOF. nih.gov The use of a custom-designed diisophthalate ligand in ZJNU-51 leads to a framework with excellent hydrostability and the ability to selectively adsorb acetylene (B1199291) and carbon dioxide over methane (B114726). nih.gov This demonstrates the power of using well-designed ligands to create materials that can address significant industrial and environmental challenges. The ability to tailor the organic ligand is one of the most attractive features of MOF chemistry, enabling the creation of materials for targeted applications in gas separations, sensing, and heterogeneous catalysis. digitellinc.com

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₂N₂O₈ |

| Molecular Weight | 408.32 g/mol |

| Synonym | 1,3-Benzenedicarboxylic acid, 5,5'-(3,6-pyridazinediyl)bis- |

| Common Use | Monomer for the synthesis of MOF materials. |

Overview of Current Research Trajectories and Unexplored Potentials in Ligand-Driven Materials Science

The development of novel ligands like this compound continues to push the boundaries of materials science. Current research is focused on synthesizing new MOFs with enhanced stability and tailored functionalities for specific applications. For materials derived from this pyridazine-based ligand, key research trajectories include:

Selective Gas Adsorption: Building on the results from frameworks like ZJNU-51, further exploration of gas separation applications, particularly for energy-relevant gases like acetylene and carbon dioxide, is a promising avenue. nih.gov

Catalysis: The nitrogen-rich pyridazine core could serve as a basic site to catalyze organic reactions. The incorporation of open metal sites could also lead to novel heterogeneous catalysts.

Sensing: The inherent fluorescence of the aromatic ligand, combined with the potential for host-guest interactions within a MOF, could be exploited for the development of chemical sensors.

Advanced Functional Materials: The unique electronic properties of the pyridazine ring could be leveraged in the design of conductive or photoactive materials.

Unexplored potentials lie in the post-synthetic modification of the pyridazine core within a MOF structure to introduce new functionalities. Furthermore, its use in the creation of mixed-ligand systems, where it is combined with other linkers of different lengths and geometries, could lead to frameworks with novel topologies and unprecedented properties. The continued exploration of such custom-designed ligands is crucial for the future development of advanced functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-[6-(3,5-dicarboxyphenyl)pyridazin-3-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O8/c23-17(24)11-3-9(4-12(7-11)18(25)26)15-1-2-16(22-21-15)10-5-13(19(27)28)8-14(6-10)20(29)30/h1-8H,(H,23,24)(H,25,26)(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGUDOOVNHZMPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5,5 Pyridazine 3,6 Diyl Diisophthalic Acid

Retrosynthetic Analysis and Strategic Disconnections for Multi-Isophthalic Acid Pyridazine (B1198779) Ligands

A logical retrosynthetic analysis of 5,5'-(pyridazine-3,6-diyl)diisophthalic acid identifies the carbon-carbon bonds between the pyridazine ring and the isophthalic acid units as the primary strategic disconnections. This approach simplifies the complex target molecule into more readily available or synthetically accessible precursors. The key disconnection points are at the C3 and C6 positions of the pyridazine ring, leading to a pyridazine-based precursor and a functionalized isophthalic acid derivative.

This retrosynthetic strategy suggests a convergent synthesis where a di-functionalized pyridazine precursor is coupled with two equivalents of a suitably activated isophthalic acid derivative. The most common and effective method for forming such aryl-aryl bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This necessitates a pyridazine core with leaving groups at the 3 and 6 positions, such as halogens (e.g., chlorine), and an isophthalic acid derivative bearing a boronic acid or boronate ester functionality.

An alternative, though less common, disconnection could involve the formation of the pyridazine ring as a later step in the synthesis from a diketone precursor already bearing the isophthalic acid moieties. However, the former approach is generally more versatile and higher yielding.

Detailed Multistep Synthetic Pathways from Pyridazine and Isophthalic Acid Derivatives

The forward synthesis, guided by the retrosynthetic analysis, commences with the preparation of the key precursors: a 3,6-dihalopyridazine and a boronate-functionalized isophthalic acid derivative.

The cornerstone of the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of the C-C bonds between the pyridazine and isophthalate (B1238265) rings. The typical precursors for this reaction are 3,6-dichloropyridazine (B152260) and a boronic acid derivative of isophthalic acid.

The synthesis of 3,6-dichloropyridazine is well-established and can be achieved from maleic hydrazide by reaction with a chlorinating agent like phosphorus oxychloride. chemicalbook.com

The isophthalic acid precursor, typically dimethyl 5-boronoisophthalate, can be synthesized from dimethyl 5-bromoisophthalate. chemicalbook.com The bromo-derivative is subjected to a Miyaura borylation reaction with a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and a suitable base.

With both precursors in hand, the Suzuki-Miyaura coupling is performed. 3,6-dichloropyridazine is reacted with two equivalents of dimethyl 5-boronoisophthalate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos). rsc.org A base, typically an aqueous solution of sodium carbonate or potassium phosphate, is required to activate the boronic acid. The reaction is generally carried out in a solvent mixture, such as 1,4-dioxane (B91453) and water, under an inert atmosphere and at elevated temperatures. mdpi.com

The final step in the synthesis is the hydrolysis of the methyl ester groups of the resulting dimethyl 5,5'-(pyridazine-3,6-diyl)diisophthalate to the corresponding carboxylic acids. This is typically achieved by heating the diester in a mixture of an alcohol (e.g., ethanol (B145695) or methanol) and an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final product.

While the Suzuki-Miyaura coupling is the most prevalent method, other palladium-catalyzed cross-coupling reactions could theoretically be employed for the synthesis of this compound. For instance, a Stille coupling could be utilized, which involves the reaction of an organotin compound with an organohalide. In this scenario, one of the precursors would be a stannylated isophthalate derivative. However, the toxicity of organotin reagents makes this a less favorable approach.

Similarly, a Negishi coupling, which employs an organozinc reagent, could also be a viable alternative. These reactions often exhibit high functional group tolerance but may require the preparation of sensitive organozinc species.

The optimization of the Suzuki-Miyaura coupling is crucial for achieving high yields and purity of the desired product. Key parameters that can be varied include the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the reaction time.

| Parameter | Options | Considerations |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium source can influence catalytic activity and stability. |

| Ligand | PPh₃, SPhos, XPhos, Buchwald ligands | Bulky electron-rich phosphine ligands can improve reaction efficiency, especially for challenging substrates. rsc.org |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base can affect the rate of transmetalation. |

| Solvent | Toluene, 1,4-dioxane, DMF, THF/water mixtures | The solvent system must be able to dissolve both the organic and inorganic reagents. |

| Temperature | 80-120 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition. |

For the hydrolysis step, the concentration of the base, the reaction temperature, and the duration of the reaction are important factors to control to ensure complete conversion of the esters to carboxylic acids without promoting side reactions.

Isolation and Purification Techniques for High-Purity Ligand Production

The purification of the final product, this compound, is critical for its subsequent use in the synthesis of high-quality MOFs. Due to its polycarboxylic acid nature, the ligand is often insoluble in common organic solvents at room temperature.

A common purification strategy involves the following steps:

After the hydrolysis and acidification step, the crude product precipitates from the aqueous solution.

The solid is collected by filtration and washed with water to remove any inorganic salts.

The crude product can then be purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide (DMF) and water, or by dissolving the product in a basic aqueous solution and re-precipitating it by the addition of acid. lookchem.com

For highly polar compounds like polycarboxylic acids, reversed-phase chromatography can also be an effective purification method. teledyneisco.com

The purity of the final product is typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Considerations for Scalable Synthesis and Green Chemistry Approaches

For the large-scale production of this compound, several factors need to be considered to ensure a safe, efficient, and environmentally friendly process.

In terms of scalability, moving from laboratory-scale to industrial production requires careful optimization of reaction parameters to manage heat transfer, mixing, and reagent addition. The use of robust and highly active catalysts is also important to minimize catalyst loading and reduce costs. Continuous flow reactors can offer advantages in terms of safety, efficiency, and scalability for palladium-catalyzed cross-coupling reactions.

From a green chemistry perspective, several improvements can be made to the synthetic route:

Solvent Selection : Replacing hazardous solvents like DMF and 1,4-dioxane with greener alternatives is a key consideration. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water with appropriate surfactants are being explored for Suzuki-Miyaura couplings. acs.orgnih.govacsgcipr.org

Catalyst Recovery and Reuse : The use of heterogeneous palladium catalysts, such as palladium on charcoal (Pd/C), can simplify product purification and allow for the recovery and reuse of the precious metal catalyst. acsgcipr.org

Atom Economy : The Suzuki-Miyaura reaction generally has good atom economy, as the boron-containing byproducts are typically non-toxic and easily removed.

Energy Efficiency : Optimizing reaction conditions to proceed at lower temperatures and shorter reaction times can significantly reduce energy consumption. Microwave-assisted synthesis has been shown to accelerate Suzuki-Miyaura couplings. mdpi.com

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable for large-scale applications.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Techniques for 5,5 Pyridazine 3,6 Diyl Diisophthalic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Principles for Ligand Structure and Conformation Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Methodologies for Core and Peripheral Group Assignment

¹H and ¹³C NMR are fundamental one-dimensional NMR experiments. For 5,5'-(Pyridazine-3,6-diyl)diisophthalic acid, ¹H NMR would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring and the isophthalic acid moieties. The integration of these signals would correspond to the number of protons in each unique environment. Similarly, ¹³C NMR would provide signals for each unique carbon atom, including the carboxylic acid carbons and the aromatic carbons of the core structure. A hypothetical data table for such findings would resemble the following:

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridazine-H | Data not available | Data not available |

| Isophthalate-H (position 2/6) | Data not available | Data not available |

| Isophthalate-H (position 4) | Data not available | Data not available |

| Pyridazine-C | Data not available | Data not available |

| Isophthalate-C (ipso-pyridazine) | Data not available | Data not available |

| Isophthalate-C (ipso-COOH) | Data not available | Data not available |

| Isophthalate-CH | Data not available | Data not available |

| Carboxylic Acid (-COOH) | Data not available | Data not available |

Advanced Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

2D NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the pyridazine and isophthalate (B1238265) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting the isophthalic acid groups to the correct positions on the pyridazine core.

Vibrational Spectroscopic Characterization: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

FTIR and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to specific functional groups. For the target compound, key vibrational modes would include the O-H stretching of the carboxylic acids, the C=O stretching of the carbonyl groups, C=N and C=C stretching from the aromatic rings, and various C-H bending modes.

Hypothetical FTIR/Raman Vibrational Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | Data not available |

| C-H stretch (Aromatic) | Data not available |

| C=O stretch (Carboxylic Acid) | Data not available |

| C=N/C=C stretch (Aromatic Rings) | Data not available |

| C-O stretch / O-H bend | Data not available |

Mass Spectrometric Approaches for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry would be needed to confirm the elemental composition (C₂₀H₁₂N₂O₈). Electron impact (EI) or electrospray ionization (ESI) techniques would generate a molecular ion peak and various fragment ions, the analysis of which would help to confirm the connectivity of the pyridazine and isophthalic acid units.

Single Crystal X-ray Diffraction (SCXRD) Methodologies for Absolute Molecular Geometry and Crystal Packing Analysis

SCXRD is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack in the solid state, including details of intermolecular interactions like hydrogen bonding between the carboxylic acid groups.

Hypothetical SCXRD Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Powder X-ray Diffraction (PXRD) for Bulk Material Purity and Polymorphism Assessment

PXRD is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. The resulting diffraction pattern serves as a fingerprint for the crystalline phase, allowing for the confirmation of phase identity and the assessment of sample purity. It is also a key tool for identifying the existence of different crystalline forms, or polymorphs, which may have distinct physical properties.

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a cornerstone technique for the verification of the elemental composition of a synthesized compound. It provides the mass percentages of the constituent elements, which can then be compared against the theoretically calculated values derived from the compound's molecular formula. This comparison is a critical checkpoint to confirm the purity and identity of the substance.

For this compound, with a molecular formula of C₂₀H₁₂N₂O₈, the theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of the compound is 408.32 g/mol .

The theoretical percentages are as follows:

Carbon (C): (20 * 12.011) / 408.32 * 100% = 58.80%

Hydrogen (H): (12 * 1.008) / 408.32 * 100% = 2.96%

Nitrogen (N): (2 * 14.007) / 408.32 * 100% = 6.86%

Oxygen (O): (8 * 15.999) / 408.32 * 100% = 31.38%

In a typical experimental setting, a small, precisely weighed sample of the compound would be subjected to combustion analysis. This process converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or nitrogen oxides, which are then quantitatively measured. The experimental results are then compared to the theoretical values. A close correlation between the found and calculated percentages provides strong evidence for the successful synthesis and purity of this compound.

Below is an interactive data table presenting the theoretical elemental composition of the compound. While specific experimental findings for this exact molecule are not detailed in publicly available literature, this table serves as the benchmark for any future experimental verification.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 20 | 240.22 | 58.80 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 2.96 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 6.86 |

| Oxygen | O | 15.999 | 8 | 127.992 | 31.38 |

| Total | 42 | 408.322 | 100.00 |

Thermogravimetric Analysis (TGA) for Ligand Thermal Stability Assessment

For an organic ligand like this compound, TGA is particularly important, especially when considering its potential applications in the synthesis of metal-organic frameworks (MOFs) or other materials that may be subjected to elevated temperatures during their formation or use.

A typical TGA experiment would involve heating a small sample of the compound at a constant rate. The resulting TGA curve would plot the percentage of the initial mass remaining against the temperature. For a pure, anhydrous sample of this compound, it is expected to be thermally stable up to a certain temperature, after which a significant weight loss would occur, corresponding to the decomposition of the molecule. The decomposition of aromatic carboxylic acids often proceeds with the loss of carbon dioxide from the carboxyl groups, followed by the breakdown of the aromatic backbone at higher temperatures.

The data table below illustrates a hypothetical thermal decomposition profile for this compound based on the expected behavior of similar aromatic carboxylic acids. This table is for illustrative purposes to demonstrate the type of data obtained from a TGA experiment.

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 30 - 150 | ~0% | No significant weight loss, indicating absence of volatile solvents. |

| > 350 | > 5% | Onset of thermal decomposition of the ligand. |

Further experimental research is required to establish the precise thermal decomposition profile of this compound.

Coordination Chemistry and Supramolecular Assembly with 5,5 Pyridazine 3,6 Diyl Diisophthalic Acid

Fundamental Principles of Metal-Organic Framework (MOF) and Coordination Polymer Construction via Ligand-Metal Coordination

The formation of MOFs and CPs is a crystallization process governed by the principles of coordination chemistry and supramolecular self-assembly. nih.gov The fundamental concept involves the connection of metal-containing nodes, known as secondary building units (SBUs), with organic linkers (or struts) through strong coordination bonds. researchgate.netwikipedia.org This process results in the formation of extended, often porous, one-, two-, or three-dimensional networks. znaturforsch.comrsc.org

Coordination Modes of the 5,5'-(Pyridazine-3,6-diyl)diisophthalic Acid Ligand

The ligand this compound (H₄L) is a tetracarboxylic acid possessing multiple potential coordination sites: the four carboxylate groups and the two nitrogen atoms of the central pyridazine (B1198779) ring. This multiplicity of binding sites allows for a rich and varied coordination chemistry, enabling the ligand to act as a high-connectivity node and promote the formation of robust, high-dimensional frameworks.

The carboxylate groups are among the most versatile functional groups in MOF chemistry due to their ability to adopt numerous coordination modes upon deprotonation. nih.gov Depending on the metal ion, pH, and reaction conditions, the carboxylate moieties of the ligand can bind to metal centers in several ways. acs.org The pyridazine core offers additional coordination sites through its two adjacent nitrogen atoms. These nitrogen atoms can coordinate to a single metal center in a chelating fashion or, more commonly in framework materials, bridge two different metal centers. nih.gov The combination of hard oxygen donors from the carboxylates and borderline nitrogen donors from the pyridazine ring allows this ligand to coordinate effectively with a wide range of metal ions. google.com

Table 1: Potential Coordination Modes of this compound Functional Groups

| Functional Group | Coordination Mode | Description |

| Carboxylate (-COO⁻) | Monodentate | One oxygen atom binds to a single metal center. |

| Bidentate Chelating | Both oxygen atoms bind to the same metal center. | |

| Bidentate Bridging (Syn-Syn) | Both oxygen atoms bridge two metal centers. | |

| Bidentate Bridging (Syn-Anti) | Both oxygen atoms bridge two metal centers. | |

| Bidentate Bridging (Anti-Anti) | Both oxygen atoms bridge two metal centers. | |

| Pyridazine (-N=N-) | Chelating | Both adjacent nitrogen atoms bind to a single metal center. |

| Bridging | Each nitrogen atom binds to a different metal center. | |

| Monodentate | Only one nitrogen atom is involved in coordination. |

Influence of Metal Centers, Oxidation States, and Stoichiometry on Resultant Network Topology

The final topology and properties of a MOF or CP are critically dependent on the identity of the metal center, its oxidation state, and the stoichiometry of the reactants. researchgate.netacs.org

Metal Center and Oxidation State: The choice of metal ion dictates the geometry of the SBU. According to Hard and Soft Acids and Bases (HSAB) theory, hard metal ions (e.g., Zr⁴⁺, Ln³⁺, Al³⁺) will preferentially coordinate with the hard oxygen atoms of the carboxylate groups, while borderline metal ions (e.g., Cu²⁺, Co²⁺, Zn²⁺) can coordinate effectively with both the carboxylate oxygen and the pyridazine nitrogen atoms. nih.gov Furthermore, different metal ions have distinct preferred coordination numbers and geometries (e.g., Zn²⁺ is often tetrahedral, Cu²⁺ can be square planar or octahedral, and lanthanides exhibit high coordination numbers), which directly influences the connectivity and dimensionality of the resulting framework. nih.gov

Stoichiometry: The molar ratio of the metal precursor to the organic ligand can significantly affect the outcome of the synthesis. acs.org Varying the stoichiometry can lead to the formation of different phases with distinct topologies or dimensionalities. An excess of one component can sometimes act as a templating agent or lead to the formation of SBUs with different nuclearity, thereby altering the final structure.

Table 2: Influence of Metal Ion Properties on Potential Framework Topology

| Metal Ion Example | Typical Oxidation State | Preferred Coordination Geometry | Potential Framework Outcome with H₄L |

| Zn(II) | +2 | Tetrahedral, Octahedral | 3D non-interpenetrated or interpenetrated networks. |

| Cu(II) | +2 | Square Planar, Octahedral (Jahn-Teller distorted) | 2D layered structures or 3D frameworks, often with paddle-wheel SBUs. |

| Zr(IV) | +4 | Octahedral, Capped Trigonal Prismatic | Highly stable 3D frameworks based on high-nuclearity clusters (e.g., Zr₆). acs.org |

| Co(II) | +2 | Tetrahedral, Octahedral | Diverse architectures from 1D chains to 3D frameworks. acs.org |

| Cd(II) | +2 | Octahedral, Pentagonal Bipyramidal | High-dimensional networks due to flexible coordination sphere. researchgate.net |

| Ln(III) (e.g., Tb³⁺, Dy³⁺) | +3 | High coordination numbers (7-9) | Dense 3D frameworks with complex topologies. nih.govmdpi.com |

Hydrothermal, Solvothermal, and Other Solution-Based Synthetic Strategies for Framework Formation

The synthesis of crystalline MOFs and CPs from ligands like this compound is most commonly achieved using hydrothermal or solvothermal methods. znaturforsch.comresearchgate.net These techniques involve reacting the metal salt and the organic ligand in a solvent within a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the solvent's boiling point (typically 80-220 °C). nih.govrsc.org The elevated temperature increases the solubility of the reactants and promotes the crystallization of the thermodynamically favored product, often yielding high-quality single crystals suitable for X-ray diffraction analysis. znaturforsch.com

Several experimental parameters can be tuned to control the synthetic outcome:

Solvent: The choice of solvent (e.g., water for hydrothermal; N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol (B145695) for solvothermal) affects reactant solubility and can influence the final structure by coordinating to the metal centers or acting as a template. researchgate.net

Temperature and Time: Reaction temperature and duration impact the kinetics of crystal nucleation and growth, which can determine the phase, crystal size, and defect density of the final product. rsc.org

pH: The pH of the reaction mixture is crucial as it controls the deprotonation state of the carboxylic acid groups on the ligand, which is essential for coordination to the metal center. Bases or acids are often added to adjust the pH to an optimal range for crystallization. nih.gov

Role of Crystallization Mediators, Modulators, and Co-ligands in Directing Supramolecular Assembly

To gain finer control over the self-assembly process, various additives can be introduced into the reaction mixture. These can be broadly categorized as modulators and co-ligands.

Modulators: A modulator is typically a monofunctional molecule, such as a monocarboxylic acid (e.g., formic acid, acetic acid, benzoic acid), that structurally resembles the coordinating part of the primary organic linker. rsc.orgresearchgate.net It competes with the linker for coordination sites on the metal ions or clusters. nih.gov This competitive binding slows down the rate of framework nucleation and growth, which can lead to improved crystallinity, larger crystal sizes, and fewer defects. rsc.org By varying the concentration and pKa of the modulator, it is possible to control crystal size and morphology and even introduce specific types of defects into the framework in a controlled manner. nih.govnih.gov

Co-ligands: Unlike modulators, co-ligands (also known as auxiliary or ancillary ligands) are incorporated into the final framework structure. rsc.org They are often neutral N-donor linkers of varying length and geometry, such as 2,2'-bipyridine, 1,10-phenanthroline, or 1,4-bis(imidazol-1-yl)butane. nih.govrsc.org When used in conjunction with a primary polycarboxylate ligand like this compound, co-ligands can help satisfy the coordination sphere of the metal ion, prevent the formation of overly dense phases, and direct the assembly towards specific network topologies that would not be accessible otherwise. acs.org The use of co-ligands can effectively tune the dimensionality, porosity, and functionality of the resulting coordination polymer.

Analysis of Secondary Building Units (SBUs) Formed by the Ligand and Metal Ions

The formation of a metal-organic framework (MOF) is fundamentally dictated by the coordination of metal ions or clusters with organic ligands, resulting in the formation of Secondary Building Units (SBUs). These SBUs then extend in three dimensions to form the final framework. The ligand, this compound, possesses multiple coordination sites: four carboxylate groups and two nitrogen atoms on the pyridazine ring.

Theoretically, this ligand could form a variety of SBUs depending on the chosen metal ion, its coordination preference, and the reaction conditions. The carboxylate groups can adopt several coordination modes (e.g., monodentate, bidentate chelating, bidentate bridging), and the pyridazine nitrogen atoms can also coordinate to metal centers. This versatility could lead to the formation of diverse SBUs, such as paddle-wheel clusters (common with Cu(II) and other transition metals), mononuclear metal nodes, or more complex polynuclear clusters.

However, without experimental crystallographic data from single-crystal X-ray diffraction studies for MOFs synthesized with this specific ligand, any description of SBUs would be purely hypothetical. Scientific literature does not currently contain reports detailing the specific SBUs formed between this compound and any metal ions.

Non-Covalent Supramolecular Interactions in Framework Assembly (e.g., π-stacking, hydrogen bonding, host-guest interactions)

Hydrogen Bonding: Hydrogen bonds are critical in directing the supramolecular assembly. Potential hydrogen bonding could occur between uncoordinated carboxylate oxygen atoms, guest solvent molecules (like water or DMF), and the framework. If the carboxylate groups are not fully deprotonated, strong O-H···O or O-H···N hydrogen bonds could form, further stabilizing the structure.

Host-Guest Interactions: The pores within a framework built from this ligand would present a specific chemical environment. The pyridazine nitrogen atoms could act as Lewis basic sites, creating favorable interaction points for specific guest molecules.

A detailed analysis of these non-covalent interactions, including specific distances and geometries, requires crystallographic data which is currently unavailable for any framework constructed from this ligand.

Post-Synthetic Modification Strategies of Frameworks Incorporating the Ligand for Enhanced Functionality

Post-synthetic modification (PSM) is a powerful strategy to introduce or alter functionality in a pre-assembled MOF. For a framework built with this compound, several PSM strategies could be envisioned.

The nitrogen atoms of the pyridazine ring are prime targets for modification. For instance:

Quaternization: Reaction with alkyl halides could lead to the formation of pyridazinium salts within the framework, altering the charge and polarity of the pore environment.

Coordination to other metals: The lone pairs on the nitrogen atoms could be used to coordinate additional metal species, creating catalytic sites or enhancing gas sorption properties.

Inverse-electron-demand Diels-Alder reactions: The electron-deficient nature of the pyridazine ring could potentially allow for cycloaddition reactions, offering a pathway to covalently attach other functional molecules.

These strategies are well-established for other nitrogen-containing heterocyclic ligands in MOFs. However, the successful application of PSM requires a parent MOF that is stable to the reaction conditions. As no such parent MOF has been reported for this compound, any discussion of specific PSM strategies, reaction efficiencies, or resulting enhanced functionalities remains speculative.

Theoretical and Computational Investigations of 5,5 Pyridazine 3,6 Diyl Diisophthalic Acid and Its Coordination Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a ligand. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular geometry, which collectively govern the chemical behavior of the molecule.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. For 5,5'-(Pyridazine-3,6-diyl)diisophthalic acid, DFT calculations are employed to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. This process of geometry optimization is crucial as the ligand's conformation dictates how it will interact with metal ions to form larger coordination complexes or extended frameworks. gsconlinepress.com

The calculations involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) that accurately balance computational cost and precision. gsconlinepress.com The resulting optimized geometry represents the lowest energy conformation of the molecule, providing a foundational model for all further computational analysis. This initial step is also critical for understanding the geometry of metal-ligand complexes, predicting coordination numbers, and assessing the structural feasibility of targeted MOF architectures.

| Parameter | Predicted Value | Description |

| C-N (pyridazine) Bond Length | ~1.34 Å | The average bond length within the pyridazine (B1198779) ring. |

| C-C (pyridazine-phenyl) Bond Length | ~1.48 Å | The single bond connecting the pyridazine and phenyl rings. |

| C=O (carboxyl) Bond Length | ~1.21 Å | The double bond within the carboxylic acid functional group. |

| C-O (carboxyl) Bond Length | ~1.35 Å | The single bond within the carboxylic acid functional group. |

| Pyridazine-Phenyl Dihedral Angle | 20-40° | The twist angle between the planes of the pyridazine and phenyl rings. |

Table 1: Illustrative optimized geometrical parameters for this compound calculated using DFT. These values are typical for similar N-heterocyclic and aromatic carboxylic acid structures.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. electrochemsci.org

For this compound, FMO analysis helps predict its coordination behavior. The HOMO is typically localized on the electron-rich pyridazine ring and carboxylate groups, indicating these are the primary sites for donating electrons to a metal cation. The LUMO is often distributed across the aromatic system. These calculations are essential for rationalizing the ligand's affinity for different metal ions and understanding the electronic transitions that govern the optical properties (e.g., luminescence) of its resulting coordination compounds. electrochemsci.orgresearchgate.net

| Parameter | Illustrative Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron; relates to electron-donating ability. |

| LUMO Energy | -2.1 eV | Indicates the energy released when an electron is added; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | 6.5 eV | The energy needed to remove an electron (approximated as -EHOMO). |

| Electron Affinity (A) | 2.1 eV | The energy released upon gaining an electron (approximated as -ELUMO). |

Table 2: Representative electronic properties of this compound derived from FMO analysis. Values are based on DFT studies of analogous pyridine (B92270) dicarboxylic acids and pyridazine derivatives. gsconlinepress.comelectrochemsci.org

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides a powerful visual tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

For this compound, the MEP map would reveal concentrated negative potential around the two nitrogen atoms of the pyridazine ring and the oxygen atoms of the four carboxylate groups. researchgate.net These regions represent the primary Lewis basic sites available for coordination with positively charged metal ions. The hydrogen atoms of the carboxyl groups and, to a lesser extent, the aromatic rings, would show positive potential. This analysis confirms and visualizes the reactive sites suggested by FMO theory, guiding the understanding of how the ligand will orient itself when forming coordination bonds.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum chemical calculations provide a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time to model the dynamic behavior of molecular systems. canberra.edu.au MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions over time. mdpi.com

For the individual this compound ligand, MD simulations can explore its conformational space, revealing the flexibility and rotational freedom between the pyridazine and isophthalate (B1238265) rings. When this ligand is incorporated into a MOF, MD simulations become even more critical. They are used to assess the framework's structural stability at different temperatures, its mechanical properties (e.g., bulk modulus), and the dynamic processes of guest molecule diffusion and adsorption within the pores. mdpi.comresearchgate.net This provides a more realistic understanding of how the material would behave under operational conditions.

Force Field Development and Parameterization for Accurate Intermolecular Interactions in MOFs

MD simulations rely on a "force field," which is a set of mathematical functions and parameters that describe the potential energy of the system. While generic force fields like the Universal Force Field (UFF) exist, their accuracy for novel systems like MOFs can be limited. nih.govacs.org Therefore, developing a specific and accurate force field for MOFs constructed with this compound is a critical step for reliable simulations.

The parameterization process typically begins with high-level DFT calculations on the ligand and its representative metal clusters to obtain accurate data on geometry, partial atomic charges, and interaction energies. ntnu.no These quantum mechanical data are then used to fit the parameters of the force field's potential energy functions, which include terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). acs.org Special attention must be paid to accurately parameterizing the interactions involving the pyridazine nitrogen atoms and the metal-carboxylate nodes, as these are central to the framework's structure and properties. ntnu.no

Computational Design and Prediction of Novel Framework Architectures and Properties

The true power of computational chemistry lies in its ability to design and screen materials in silico before they are ever synthesized in a lab. The this compound ligand can be used as a building block in high-throughput computational screening to discover new MOF architectures with desirable properties. nih.gov

In this approach, computational algorithms combine the ligand with various metal nodes and known network topologies to generate thousands of hypothetical MOF structures. nih.govacs.org For each hypothetical structure, properties such as pore size, surface area, and gas adsorption capacity are rapidly predicted using molecular simulations. This allows researchers to screen vast structural databases to identify the most promising candidates for specific applications, such as carbon capture or gas separation. nih.gov This rational, bottom-up design strategy significantly accelerates the materials discovery process, guiding experimental efforts toward the most viable and high-performing candidates. nih.gov

In Silico Screening for Ligand Binding Sites and Selective Interactions

In silico screening methodologies are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound, and biological macromolecules like proteins or nucleic acids. These techniques are instrumental in drug discovery and materials science for identifying potential binding sites and understanding the nature of selective interactions, thereby guiding the design of new therapeutic agents or functional materials. The application of these methods to this compound and its coordination compounds can provide valuable insights into their potential biological activities and material properties.

The pyridazine core of the molecule is of particular interest due to its unique physicochemical properties. It possesses weak basicity, a significant dipole moment that influences π-π stacking interactions, and a capacity for robust, dual hydrogen-bonding, which are critical in drug-target interactions. nih.govresearchgate.net Computational analysis of pyridazine-containing compounds has revealed that the nitrogen atoms of the pyridazine ring frequently act as hydrogen bond acceptors. nih.gov

The process of in silico screening for this compound would typically involve several established methods:

Structure-Based Methods: If the three-dimensional structure of a target protein is known, structure-based methods can be employed. These are divided into template-based and pocket-based approaches. mdpi.com

Template-based methods predict binding sites by identifying structural similarities to other proteins with known ligand binding sites. mdpi.com

Pocket-based (or geometric) methods rely on the geometric and energetic properties of the protein's surface to identify cavities that could serve as binding pockets. mdpi.comclick2drug.orgbioinformaticsonline.com

Energy-Based Methods: These methods utilize molecular docking simulations to calculate the binding energy between the ligand and various sites on the target protein. mdpi.com A probe molecule is computationally "docked" into potential binding sites, and the interaction energies are calculated to identify the most favorable binding locations. mdpi.com This approach is particularly useful for predicting novel binding sites. mdpi.com

Sequence-Based Methods: In the absence of a 3D protein structure, sequence-based methods can be used to predict binding sites based on sequence homology with proteins that have known binding characteristics. mdpi.com

For this compound, a hypothetical in silico screening against a target protein, for instance, a specific enzyme, would proceed by first defining the ligand's 3D structure. Then, a library of potential binding sites on the target would be generated. Docking simulations would then be performed to predict the binding affinity and pose of the ligand in each site. The results would be ranked based on a scoring function that estimates the binding free energy.

The pyridazine and isophthalic acid moieties would be expected to engage in specific interactions. The pyridazine ring's nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan. nih.gov The carboxylic acid groups of the isophthalic acid units are potent hydrogen bond donors and acceptors and can also engage in ionic interactions with charged residues.

A hypothetical data table summarizing the results of such a screening is presented below.

| Target Protein | Predicted Binding Site | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Type of Interaction |

| Enzyme X | Active Site Cavity 1 | Arg12, Tyr34, Asn87 | -9.5 | Hydrogen bonding, π-π stacking |

| Enzyme X | Allosteric Site 1 | Gln56, Trp102 | -7.8 | Hydrogen bonding, π-π stacking |

| Protein Y | Surface Groove 1 | Lys22, Asp45 | -8.2 | Ionic interactions, Hydrogen bonding |

These computational predictions would then necessitate experimental validation to confirm the binding affinity and biological activity.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained. nih.gov For this compound, this analysis would provide a comprehensive characterization of the non-covalent interactions that govern its solid-state architecture and that of its coordination compounds.

The analysis involves generating several graphical representations:

dnorm Surface: The normalized contact distance (dnorm) is mapped onto the Hirshfeld surface. This surface highlights regions of significant intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. mdpi.com

For a crystal structure of this compound, the Hirshfeld surface analysis would likely reveal a variety of intermolecular interactions. The carboxylic acid groups would be expected to form strong O—H···O or O—H···N hydrogen bonds. The pyridazine ring could participate in C—H···N or C—H···O interactions, as well as π-π stacking with adjacent aromatic rings. The isophthalic acid rings could also engage in C—H···π interactions.

A hypothetical breakdown of the intermolecular contacts derived from a Hirshfeld surface analysis is presented in the following table.

| Interaction Type | Percentage Contribution |

| H···H | 40% |

| O···H / H···O | 35% |

| C···H / H···C | 15% |

| N···H / H···N | 5% |

| C···C (π-π stacking) | 5% |

The prevalence of H···H, O···H, and C···H contacts is typical for organic molecules. The significant contribution from O···H interactions would underscore the importance of hydrogen bonding in the crystal packing, primarily driven by the carboxylic acid groups. The N···H contacts would highlight the role of the pyridazine nitrogen atoms as hydrogen bond acceptors. The C···C contacts would quantify the extent of π-π stacking interactions between the aromatic rings. This detailed understanding of the intermolecular forces is crucial for predicting and controlling the solid-state properties of the material, such as its stability, solubility, and polymorphism.

Functionalization and Derivatization Strategies for Tailoring 5,5 Pyridazine 3,6 Diyl Diisophthalic Acid

Introduction of Peripheral Functional Groups for Modulating Reactivity and Material Properties

The introduction of functional groups onto the aromatic rings of the isophthalic acid moieties is a primary strategy for tuning the properties of materials derived from 5,5'-(pyridazine-3,6-diyl)diisophthalic acid. By appending groups such as hydroxyl (-OH), amino (-NH2), nitro (-NO2), or halogens (-Cl, -Br) to the phenyl rings, it is possible to modulate the ligand's electronic nature, steric profile, and hydrogen-bonding capabilities. acs.org

These modifications have a profound impact on the final material. For instance, electron-donating groups like -NH2 can alter the electronic structure of a resulting MOF, potentially narrowing the band gap and enhancing photocatalytic activity. aip.org Conversely, electron-withdrawing groups can influence the acidity of open metal sites within a framework, which is critical for catalytic applications. nih.gov The presence of these peripheral groups also creates specific interaction sites for guest molecules, which can significantly enhance the selectivity and capacity for gas adsorption and separation processes. researchwithrutgers.com Steric hindrance introduced by bulkier functional groups can also be used to control the pore size and topology of the resulting framework. acs.org

| Functional Group | Chemical Formula | Primary Impact on Ligand | Resultant Effect on MOF Properties |

|---|---|---|---|

| Amino | -NH₂ | Increases basicity; electron-donating; H-bond donor | Enhances CO₂ affinity; potential for post-synthetic modification; alters electronic band structure. acs.orgaip.org |

| Hydroxyl | -OH | Introduces acidity; H-bond donor/acceptor | Increases hydrophilicity; promotes stability via H-bonds; can act as a Brønsted acid site. acs.org |

| Nitro | -NO₂ | Strongly electron-withdrawing | Modulates electronic properties; can be reduced to an amino group for further functionalization. acs.org |

| Chloro/Bromo | -Cl / -Br | Electron-withdrawing; alters steric profile | Fine-tunes pore environment and gas interaction sites; can decrease structural stability in some cases. acs.org |

| Methyl | -CH₃ | Electron-donating; increases hydrophobicity | Modifies pore aperture and surface properties; can enhance affinity for nonpolar guests. acs.org |

Strategies for Chemical Modification of the Pyridazine (B1198779) Core and Isophthalic Acid Moieties

Chemical modification of the ligand can be approached through two main pathways: modification of the pyridazine core or functionalization of the isophthalic acid wings.

Modification of the Pyridazine Core: The pyridazine ring itself can be synthesized from various precursors, allowing for the incorporation of functionality from the ground up. A common synthetic route to 3,6-disubstituted pyridazines involves starting with 3,6-dichloropyridazine (B152260). jofamericanscience.org This precursor readily undergoes nucleophilic substitution reactions, allowing for the introduction of different chemical moieties at the 3 and 6 positions before the isophthalic acid groups are coupled. Another advanced strategy involves the hetero-Diels-Alder reaction between a substituted 1,2,4,5-tetrazine (B1199680) and an alkyne, which yields a pyridazine ring with nitrogen as the only byproduct, offering a clean route to complex core structures. rsc.org

Modification of Isophthalic Acid Moieties: The isophthalic acid portions of the ligand are typically modified using standard electrophilic aromatic substitution reactions. Starting with a precursor like 5-bromoisophthalic acid allows for subsequent cross-coupling reactions to attach various groups. Alternatively, direct reactions such as nitration or halogenation can be performed on an appropriate precursor before its final coupling to the pyridazine core. These pre-synthetic modifications ensure that every ligand incorporated into the final framework possesses the desired functionality.

Preparation of Ester, Amide, and Other Derivatives for Diverse Chemical Applications

The four carboxylic acid groups of this compound are key reaction sites for generating a wide array of derivatives.

Esterification: The carboxylic acid groups can be converted into esters through reactions with various alcohols under acidic conditions (Fischer esterification) or by first converting the acid to an acyl chloride followed by reaction with an alcohol. A patented method for producing pyridazine-3,6-dicarboxylic acid esters involves the reaction of 3,6-dichloropyridazine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst. google.com These ester derivatives, such as the methyl or ethyl esters, are often more soluble in organic solvents, facilitating purification and their use in subsequent reactions or as building blocks for polymers. mdpi.com

Amidation: Amide derivatives are typically prepared by activating the carboxylic acid groups with a coupling agent (e.g., DCC, HATU) and then reacting them with a primary or secondary amine. This reaction is highly versatile and allows for the introduction of a vast range of functionalities, depending on the structure of the amine used. The resulting amides can exhibit different hydrogen-bonding patterns and coordination behaviors compared to the parent carboxylic acid.

| Derivative Class | General Synthesis Method | Key Properties | Potential Applications |

|---|---|---|---|

| Esters (e.g., Methyl, Ethyl) | Reaction of the acid with an alcohol in the presence of an acid catalyst. google.com | Improved solubility in organic solvents; act as protected forms of the carboxylic acid. | Intermediates in organic synthesis; building blocks for polyesters. mdpi.com |

| Amides | Activation of the acid followed by reaction with an amine. | Can introduce extensive hydrogen-bonding networks; diverse functionalities possible. | Building blocks for polyamides; ligands for coordination chemistry with altered binding sites. |

| Acyl Halides | Reaction of the acid with thionyl chloride (SOCl₂) or oxalyl chloride. | Highly reactive intermediates. | Synthesis of esters, amides, and other acyl derivatives. |

Considerations for Post-Synthetic Functionalization of Frameworks Incorporating the Ligand

Post-synthetic modification (PSM) is a powerful technique where chemical transformations are performed on a ligand after it has been assembled into a MOF structure. rsc.orgnih.gov This approach allows for the incorporation of functional groups that might not be stable under the conditions of MOF synthesis or would interfere with the framework's formation. acs.org

To utilize PSM, a version of this compound bearing a reactive "handle" (e.g., an amino, aldehyde, or alkyne group) is first used to construct the MOF. The framework's integrity and porosity are preserved while the reactive group is subsequently transformed. researchgate.netresearchgate.net For example, an amino-functionalized MOF can undergo reactions to form amides or imines, effectively decorating the internal pores of the material with new functionalities. rsc.org This method provides access to materials that are unattainable through direct synthesis. acs.orgresearchgate.net

| Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| Pre-Synthetic Functionalization | The ligand is chemically modified before being used to synthesize the MOF. | Ensures 100% incorporation of the functional group; allows for full characterization of the ligand. | The functional group must be stable to MOF synthesis conditions; can sometimes hinder framework formation. rsc.org |

| Post-Synthetic Modification (PSM) | The MOF is synthesized first, and the incorporated ligands are modified afterwards . nih.gov | Allows for the introduction of sensitive functional groups; can create functionalities not accessible by direct synthesis. acs.orgresearchgate.net | Reactions may not go to completion; potential for partial loss of crystallinity; requires a suitable reactive "handle" on the ligand. acs.org |

Impact of Functionalization on Ligand Coordination Behavior and Resultant Metal-Organic Framework Properties

The functionalization of this compound directly influences both its coordination with metal centers and the ultimate properties of the MOF. The electronic effects of substituents can alter the pKa of the carboxylate groups, affecting their binding affinity and the conditions required for MOF synthesis.

Functionality also plays a critical role in defining the final material's performance. As highlighted by studies on various functionalized MOFs, ligand substitution can directly influence gas adsorption properties. nih.gov For example, electron-donating ligands can alter the charge on the metal nodes, which can weaken guest binding in some cases. nih.gov In other instances, functional groups that can form hydrogen bonds, such as -OH and -NH2, can lead to more stable structures and create specific, high-affinity binding sites for molecules like CO2. acs.org The introduction of these groups can also create midgap states in the electronic structure of the MOF, which is a key strategy for tuning materials for photocatalysis and semiconductor applications. acs.orgaip.org Therefore, the careful selection of functional groups is a critical design element for creating bespoke materials tailored to specific applications.

Advanced Research Applications and Future Perspectives of 5,5 Pyridazine 3,6 Diyl Diisophthalic Acid Based Materials

Applications in Gas Adsorption and Selective Separation Technologies

Metal-organic frameworks constructed using 5,5'-(pyridazine-3,6-diyl)diisophthalic acid are poised to be exceptional candidates for gas adsorption and separation technologies. The inherent porosity of these materials, combined with the specific chemical nature of the pyridazine (B1198779) and carboxylate groups, allows for tailored interactions with various gas molecules, including carbon dioxide, hydrogen, methane (B114726), and acetylene (B1199291).

The efficacy of MOFs in gas separation hinges on the principles of selective adsorption, which can be driven by several factors. The size and shape of the pores within the MOF structure can act as a molecular sieve, allowing smaller gas molecules to pass through while excluding larger ones. Additionally, the chemical affinity between the gas molecules and the internal surface of the MOF plays a crucial role. The nitrogen atoms in the pyridazine ring of the ligand can act as Lewis basic sites, exhibiting strong interactions with acidic gases like carbon dioxide.

| Gas Molecule | Potential Adsorption Mechanism | Illustrative Adsorption Data (from related MOFs) |

|---|---|---|

| Carbon Dioxide (CO₂) | Lewis acid-base interactions with pyridazine nitrogen atoms; electrostatic interactions with the framework. | High uptake and selectivity reported for MOFs with Lewis basic sites (e.g., NPC-6). researchgate.net |

| Hydrogen (H₂) | Physisorption within micropores; potential for enhanced binding at open metal sites. | MOF-5, a related carboxylate-based MOF, shows hydrogen adsorption. rsc.org |

| Methane (CH₄) | Van der Waals interactions within pores; shape selectivity based on pore dimensions. | High methane adsorption capacity has been observed in other diisophthalate-based MOFs like PCN-14. ua.es |

| Acetylene (C₂H₂) | Strong interactions with open metal sites and specific functional groups due to its π-system. | MOF-5 has been studied for acetylene capture, showing significant adsorption capacity. nih.gov |

The performance of MOFs in gas separation can be further optimized through pore engineering and ligand functionalization. By systematically modifying the length and geometry of the organic linkers, the pore size and shape can be precisely controlled to target specific gas separations. For instance, reducing the pore aperture can enhance the molecular sieving effect for separating small gas molecules.

Ligand functionalization involves introducing specific chemical groups onto the organic linker to enhance its interaction with target gas molecules. For this compound, functional groups could be appended to the isophthalate (B1238265) rings to increase the density of active sites for gas binding. This strategy has been shown to improve CO2 adsorption in other MOF systems.

Heterogeneous Catalysis and Photocatalysis within Metal-Organic Framework Platforms

The well-defined and tunable structures of MOFs make them excellent platforms for heterogeneous catalysis and photocatalysis. MOFs based on this compound can incorporate catalytically active metal centers and light-harvesting organic linkers, enabling a wide range of chemical transformations.

The catalytic activity of these MOFs can originate from several sources. The metal nodes themselves can act as Lewis acid sites, catalyzing a variety of organic reactions. nih.gov The organic linker, with its pyridazine core, can also participate in catalysis, for example, by acting as a basic site. Furthermore, catalytically active species, such as metal nanoparticles or enzymes, can be encapsulated within the pores of the MOF.

In photocatalysis, the organic linker can absorb light and transfer the energy to the metal centers or to guest molecules, initiating a chemical reaction. A study on a terbium-based MOF using a similar pyridazine-3,6-dicarboxylic acid ligand demonstrated its efficacy as a photocatalyst for the degradation of Rhodamine B under visible light. nih.gov The proposed mechanism involves the formation of hydroxyl radicals, which are highly reactive oxidizing agents. nih.gov Similarly, MOFs derived from 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid have been shown to be potent photocatalysts for the degradation of nitrophenols. mdpi.commdpi.com

A key advantage of using MOFs as heterogeneous catalysts is their potential for high stability and reusability. The crystalline framework can prevent the aggregation and leaching of active sites, leading to sustained catalytic activity over multiple cycles. The stability of MOFs derived from diisophthalic acid derivatives has been demonstrated in photocatalytic applications, with some materials maintaining their structural integrity and performance after several catalytic runs. mdpi.com

From a green chemistry perspective, MOF-based catalysts offer several benefits. They can facilitate reactions under milder conditions, reduce the need for hazardous and corrosive homogeneous catalysts, and are easily separable from the reaction mixture, simplifying product purification and minimizing waste.

Luminescent Sensing and Detection Platforms Based on Metal-Organic Frameworks

The incorporation of luminescent metal ions, such as lanthanides, or the use of chromophoric organic linkers like this compound can impart strong luminescent properties to MOFs. This luminescence can be sensitive to the presence of specific chemical species, making these materials highly effective as chemical sensors. nih.govnih.gov

The sensing mechanism often relies on the quenching or enhancement of the MOF's luminescence upon interaction with an analyte. For instance, the nitrogen atoms in the pyridazine ring can coordinate with metal ions, leading to a change in the electronic structure of the ligand and a corresponding change in its luminescent properties. This allows for the selective detection of metal ions.

A study on a Tb-MOF synthesized with pyridazine-3,6-dicarboxylic acid demonstrated highly sensitive "turn-off" fluorescence sensing of o-nitrobenzoic acid and riboflavin (B1680620) in aqueous solutions. nih.gov The quenching mechanism was attributed to resonance energy transfer and photocompetitive absorption. nih.gov While specific studies on MOFs from this compound are limited, the principles demonstrated in related systems suggest their strong potential for developing selective and sensitive luminescent sensors for a variety of analytes, including metal ions and small organic molecules.

| Analyte | Potential Sensing Mechanism | Illustrative Example (from related MOFs) |

|---|---|---|

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Coordination with pyridazine nitrogen atoms, leading to luminescence quenching or enhancement. | Luminescent MOFs have been shown to be selective sensors for various metal ions. |

| Nitroaromatics | Electron transfer from the excited MOF to the electron-deficient nitroaromatic, causing luminescence quenching. | A Tb-MOF with a pyridazine-based ligand was used for sensing o-nitrobenzoic acid. nih.gov |

| Biomolecules (e.g., Riboflavin) | Interactions with the framework through hydrogen bonding or other non-covalent interactions, affecting the luminescent output. | A Tb-MOF with a pyridazine-based ligand demonstrated sensing of riboflavin. nih.gov |

Sensing Mechanisms (e.g., "turn-on/off" fluorescence, resonance energy transfer)

The detection of analytes by LMOFs based on this compound can occur through several well-established mechanisms, primarily resulting in changes in the fluorescence intensity or wavelength.

"Turn-off" Fluorescence (Quenching): This is the most common sensing mechanism, where the fluorescence intensity of the LMOF decreases upon interaction with an analyte. nih.gov Several processes can lead to fluorescence quenching:

Electron Transfer: Electron-deficient analytes, such as nitroaromatic compounds (commonly found in explosives), can interact with the electron-rich aromatic ligand, leading to photoinduced electron transfer from the LMOF's excited state to the analyte. This non-radiative decay pathway quenches the fluorescence.

Energy Transfer: If the absorption spectrum of the analyte overlaps with the emission spectrum of the LMOF, resonance energy transfer can occur, where the excitation energy is transferred from the LMOF to the analyte, quenching the framework's luminescence. nih.gov

Competitive Absorption: Some analytes may absorb light at the excitation or emission wavelengths of the LMOF, reducing the intensity of light that excites the framework or the intensity of the emitted light that reaches the detector. nih.gov

Framework-Analyte Interactions: The interaction between an analyte and the pyridazine nitrogen atoms or carboxylate groups can induce conformational changes or disrupt the energy transfer pathways within the MOF, leading to quenching.

"Turn-on" Fluorescence (Enhancement): This mechanism, where fluorescence intensity increases in the presence of an analyte, is highly desirable as it provides a signal against a dark background, often leading to higher sensitivity. nih.gov

Displacement of Quenching Molecules: The pores of an as-synthesized LMOF may contain guest solvent molecules that partially quench its fluorescence. The introduction of an analyte that has a stronger affinity for the framework can displace these quenching molecules, restoring and thereby "turning on" the luminescence.

Restriction of Intramolecular Rotation: Certain analytes can bind to the ligand and restrict intramolecular rotations or vibrations. This reduces non-radiative decay pathways and enhances the radiative emission, leading to a turn-on response.

Resonance Energy Transfer (RET): RET, including Förster Resonance Energy Transfer (FRET), is a powerful mechanism that can be engineered into LMOF systems. nih.gov This involves the non-radiative transfer of energy from a donor fluorophore to an acceptor. In the context of an LMOF sensor, the framework could act as the donor. An analyte, either intrinsically fluorescent or tagged with a fluorophore, could act as the acceptor. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for detecting binding events.

The table below summarizes these sensing mechanisms and the types of analytes that could potentially be detected by LMOFs derived from this compound.

| Sensing Mechanism | Description | Potential Analytes |

| "Turn-off" (Quenching) | Decrease in fluorescence intensity upon analyte binding. | Nitroaromatics, Metal Ions (e.g., Cu²⁺, Fe³⁺), Organic Pollutants |

| "Turn-on" (Enhancement) | Increase in fluorescence intensity upon analyte binding. | Specific Metal Ions, Biomolecules |

| Resonance Energy Transfer (RET) | Non-radiative energy transfer from the LMOF (donor) to an analyte (acceptor). | Fluorophore-tagged biomolecules, Specific ions |

Prospects in Advanced Separations Media Beyond Gases

While MOFs are widely studied for gas separations, their tunable pore sizes and surface chemistry make them highly promising for challenging liquid-phase separations. nih.gov MOFs based on this compound offer specific advantages for creating advanced separation media for liquids and dissolved solutes. The combination of adjustable porosity and potential host-guest interactions makes these materials superior alternatives to traditional energy-intensive methods like distillation. nih.gov

The key features of the ligand that can be exploited for liquid-phase separations include:

Tunable Pore Apertures: The rigid structure of the ligand allows for the design of MOFs with precisely controlled pore sizes, enabling separations based on molecular sieving. This could be applied to separate isomers or molecules with similar boiling points but different kinetic diameters. nih.gov

Chemical Affinity: The nitrogen atoms in the pyridazine ring and the oxygen atoms of the carboxylate groups can engage in specific interactions, such as hydrogen bonding or coordination, with target molecules in a liquid mixture. This chemical affinity can be harnessed for selective adsorption. For example, these functional groups could show a high affinity for polar organic pollutants in water.

Potential applications in advanced liquid separations include:

Purification of Liquid Fuels: Removing sulfur- or nitrogen-containing compounds from fuels is a critical industrial process. The nitrogen sites in the pyridazine core could offer preferential binding for these contaminants.

Wastewater Treatment: MOFs can be designed to selectively adsorb and remove harmful organic dyes, pharmaceuticals, or heavy metal ions from industrial wastewater. mdpi.com

Chiral Separations: By synthesizing chiral MOFs using either chiral co-ligands or post-synthetic modification, it is possible to create stationary phases for chromatographic separation of enantiomers, a crucial task in the pharmaceutical industry.

Integration into Hybrid Materials and Composites for Enhanced or Synergistic Functionality

To overcome some of the intrinsic limitations of pristine MOFs, such as poor processability or limited stability, they can be integrated with other materials to form composites and hybrids. researchgate.net These hybrid materials often exhibit enhanced or synergistic properties that are not present in the individual components. mdpi.com MOFs derived from this compound can be incorporated into various matrices to create advanced functional materials.

Common strategies for creating MOF-based hybrid materials include:

MOF-Polymer Composites: Dispersing MOF crystals into a polymer matrix can create materials like mixed-matrix membranes (MMMs). nih.gov These membranes can combine the high selectivity of the MOF with the excellent mechanical properties and processability of the polymer, making them suitable for large-scale separation applications.

MOF-Carbon Material Hybrids: Integrating MOFs with materials like graphene oxide (GO) or carbon nanotubes (CNTs) can enhance the electrical conductivity and mechanical stability of the resulting composite. For instance, a MOF-GO composite could be used as an electrode material in a supercapacitor or as a photocatalyst with improved charge separation efficiency.